molecular formula C8H14O3 B1357033 Methyl 3-hydroxycyclohexanecarboxylate CAS No. 37722-82-0

Methyl 3-hydroxycyclohexanecarboxylate

Cat. No. B1357033
CAS RN: 37722-82-0
M. Wt: 158.19 g/mol
InChI Key: OXQRLBFDJMSRMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-hydroxycyclohexanecarboxylate is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.2 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for Methyl 3-hydroxycyclohexanecarboxylate is 1S/C8H14O3/c1-11-8(10)6-3-2-4-7(9)5-6/h6-7,9H,2-5H2,1H3 . This indicates that the molecule consists of a cyclohexane ring with a hydroxyl group at the 3rd position and a carboxylate group also at the 3rd position, which is esterified with a methyl group .


Physical And Chemical Properties Analysis

Methyl 3-hydroxycyclohexanecarboxylate is a liquid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Conformation and Chemical Behavior

  • Conformation Analysis : Methyl 1-hydroxy-3-methylcyclohexanecarboxylates, closely related to Methyl 3-hydroxycyclohexanecarboxylate, have been studied for their conformational behaviors. These compounds exhibit a mix of conversion isomers, demonstrating the complex structural dynamics of such molecules (Batuev et al., 1959).

  • Chemical Transformations : Methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate undergoes various chemical processes such as dehydration, hydrolysis, acetylation, reduction, and epoxidation, highlighting its versatile chemical nature and potential applications in various reactions (Sirat et al., 1979).

Photochemical Reactions

  • Photo-induced Reactions : The photochemical properties of related compounds, like methyl 3-cyclohexene-1-carboxylate, have been explored, indicating the potential of Methyl 3-hydroxycyclohexanecarboxylate in photochemistry (Leong et al., 1973).

Synthesis and Characterization

  • Enantioface-differentiating Hydrogenation : Studies on the enantioface-differentiating hydrogenation of methyl 3-oxoalkanoate, which is structurally similar, provide insights into stereoselective synthesis methods that could be applicable to Methyl 3-hydroxycyclohexanecarboxylate (Nakahata et al., 1982).

  • Analytical Characterization : The analytical characterizations of N-alkyl-arylcyclohexylamines, including compounds related to Methyl 3-hydroxycyclohexanecarboxylate, were performed using various methods like gas chromatography and mass spectrometry, indicating the importance of these techniques in studying Methyl 3-hydroxycyclohexanecarboxylate (Wallach et al., 2016).

Environmental and Biological Applications

  • Combustion Studies : Research on methylcyclohexane, a compound similar to Methyl 3-hydroxycyclohexanecarboxylate, in combustion processes provides insights into its potential applications in fuel and energy-related research (Wang et al., 2014).

  • Phytotoxic Potential : The phytotoxic activities of derivatives from compounds structurally related to Methyl 3-hydroxycyclohexanecarboxylate have been studied, suggesting potential applications in agricultural and environmental science (García-Méndez et al., 2016).

Safety And Hazards

Methyl 3-hydroxycyclohexanecarboxylate is classified as a hazardous substance. It is labeled with the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 3-hydroxycyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-11-8(10)6-3-2-4-7(9)5-6/h6-7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQRLBFDJMSRMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480537
Record name Methyl 3-hydroxycyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxycyclohexanecarboxylate

CAS RN

37722-82-0
Record name Methyl 3-hydroxycyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-hydroxycyclohexane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-oxo-1-cyclohexanecarboxylic acid methyl ester (1.1 g, 7.04 mmol) was dissolved in methanol (25 ml) and cooled to 0° C. under N2. Sodium borohydride (0.550 g, 14.54 mmol) was added in portions and the resulting solution stirred at 0° C. for 2 h. The solution was then diluted by the dropwise addition of water, followed by EtOAc (100 mL). The aqueous phase was separated and extracted with EtOAc (2×50 ml). The combined organic layers were washed with brine, dried over sodium sulphate, and concentrated in vacuo to give the title compound. TLC: 40% EtOAc/hexanes, high Rf: 0.4, low Rf: 0.3.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-hydroxycyclohexanecarboxylate
Reactant of Route 2
Methyl 3-hydroxycyclohexanecarboxylate
Reactant of Route 3
Methyl 3-hydroxycyclohexanecarboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 3-hydroxycyclohexanecarboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 3-hydroxycyclohexanecarboxylate
Reactant of Route 6
Methyl 3-hydroxycyclohexanecarboxylate

Citations

For This Compound
7
Citations
HL Goering, C Serres Jr - Journal of the American Chemical …, 1952 - ACS Publications
… converted to methyl 3-hydroxycyclohexanecarboxylate, which in turn was converted to żraras-3-hydroxymethylcyclohexanol (X) by reduction with lithium aluminum hydride. The di-£-…
Number of citations: 42 pubs.acs.org
DS Noyce, HI Weingarten - Journal of the American Chemical …, 1957 - ACS Publications
The Solvolysis of the Methyl 3-Tosyloxycyclohexanecarboxylates Page 1 June 20, 1957 Solvolysis of Methyl 3-Tosyloxycyclohexanecarboxylates 3103 [Contribution from the …
Number of citations: 7 pubs.acs.org
WJ Bailey, RA Baylouny - Journal of the American Chemical …, 1959 - ACS Publications
IV (100',)-+- III (0%) IV 13%)-III i97%.) that the unconjugated ester IV would not isomerize to the conjugated ester III under the con-ditions of pyrolysis. Inmany cases described in the …
Number of citations: 28 pubs.acs.org
DS NOYCE, LJ DOLBY - The Journal of Organic Chemistry, 1961 - ACS Publications
The synthesis of a series of 4-alky 1-3-hydroxycyclohexanecarboxylicacids has been carried out. The all cis isomers have been characterized, as well as the corresponding lactones.¿ …
Number of citations: 6 pubs.acs.org
RL Augustine, LA Vag - The Journal of Organic Chemistry, 1975 - ACS Publications
Registry No.—4, 54193-54-3; 4 HC1, 54193-55-4; 5, 54193-56-5; 6, 54193-57-6; 7, 54193-58-7; 7 HC1, 54193-59-8; 8, 54193-60-1; 8 HC1, 54193-61-2; 9, 54193-62-3; 9 HC1, 54193-…
Number of citations: 10 pubs.acs.org
JT Groves, M Van der Puy - Journal of the American Chemical …, 1975 - ACS Publications
Treatment of peroxycyclohexanecarboxylic acid with ferrous perchlorate in acetonitrile has been found to afford a 25% yield of cyclohexanol. Similar treatment of cis-or/ra «r-3-…
Number of citations: 15 pubs.acs.org
M Kilpatrick, JG Morse - Journal of the American Chemical Society, 1953 - ACS Publications
The cis-and Zrans-hydroxy-substituted cyclohexanecarboxylic acids havebeen synthesized and their dissociation constants measured. An attempt has been made to correlate the …
Number of citations: 28 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.